dihydro-2H-pyran-2,3(4H)-dione
Description
Contextualization of the Dihydropyran Ring System in Organic Synthesis
The dihydropyran ring is a fundamental structural motif found in a wide array of natural products, including carbohydrates, alkaloids, and pheromones. nih.gov Its prevalence in biologically active molecules underscores its importance in medicinal chemistry and drug discovery. Dihydropyran derivatives serve as versatile intermediates and building blocks in the synthesis of complex organic molecules. chim.itajchem-a.com The presence of the oxygen atom within the six-membered ring imparts specific reactivity and conformational properties that are leveraged by synthetic chemists.
One of the most notable applications of the dihydropyran system is the use of 3,4-dihydro-2H-pyran as a protecting group for alcohols. wikipedia.org This strategy allows for the selective masking of hydroxyl groups during multi-step syntheses, a crucial technique in the construction of intricate molecular architectures. Beyond protection, the dihydropyran ring can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, providing access to diverse heterocyclic and carbocyclic frameworks. chim.it The reactivity of the dihydropyran ring is often influenced by the nature and position of substituents, allowing for fine-tuning of its chemical behavior. chim.it
Historical Development and Significance of Cyclic Diones and Related Pyran Structures
The study of cyclic diones has a rich history, with quinones being among the earliest examples investigated by Diels and Alder in 1928. researchgate.netwikipedia.org These compounds, characterized by a fully conjugated cyclic dione (B5365651) structure, have proven to be highly reactive and synthetically useful in pericyclic reactions. researchgate.netwikipedia.org The development of synthetic methods for various pyran-2-one and fused pyran-2-one systems has been an active area of research, with one-pot syntheses offering efficient routes to these structures. semanticscholar.org
A notable related compound is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), first synthesized in the early 20th century. chemicalbook.com Its unique acidity and versatility have made it a valuable reagent in organic synthesis, particularly in multicomponent reactions and the formation of heterocyclic compounds. chemicalbook.com The exploration of such cyclic diones has paved the way for the investigation of more complex structures like dihydro-2H-pyran-2,3(4H)-dione. The synthesis of pyran-annulated heterocyclic compounds has been achieved through the reaction of 5,6-dihydro-2H-pyran-3(4H)-one with various reagents. researchgate.net
Structural Elucidation and Fundamental Chemical Characteristics of this compound
This compound, with the chemical formula C₅H₆O₃, possesses a six-membered ring containing an oxygen atom and two carbonyl groups at positions 2 and 3. nih.gov The presence of these functional groups in a saturated heterocyclic system defines its fundamental chemical characteristics. The IUPAC name for this compound is oxane-2,3-dione. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol nih.gov |
| IUPAC Name | oxane-2,3-dione nih.gov |
| CAS Number | 154064-57-0 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 0 nih.gov |
This table is interactive. Click on the headers to sort the data.
Overview of Research Trajectories and Academic Importance of this compound
Current research on this compound and related dihydropyranones is focused on the development of novel synthetic methodologies and their application in the synthesis of biologically active molecules. researchgate.netdigitellinc.com Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of chiral dihydropyranones. mdpi.comsioc-journal.cnorganic-chemistry.org These methods allow for the construction of enantiomerically enriched products, which is of paramount importance in pharmaceutical chemistry. sioc-journal.cnorganic-chemistry.org
The synthesis of fused pyran systems, such as pyrano[2,3-d]pyrimidines, is another active area of investigation. nih.govresearchgate.netresearchgate.netacs.org These fused heterocycles often exhibit a wide range of pharmacological activities. nih.gov The development of efficient one-pot, multicomponent reactions for the synthesis of these derivatives is a key focus, aiming for high yields, mild reaction conditions, and ease of purification. researchgate.netacs.org The continued exploration of the reactivity and synthetic potential of this compound and its analogs is expected to lead to the discovery of new chemical transformations and the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUSKJHJHSMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470693 | |
| Record name | 2H-Pyran-2,3(4H)-dione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154064-57-0 | |
| Record name | 2H-Pyran-2,3(4H)-dione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihidro 2H-piran-2,3-(4H)-diona | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Dihydro 2h Pyran 2,3 4h Dione
De Novo Synthesis Approaches to the Dihydro-2H-pyran-2,3(4H)-dione Scaffold
De novo synthesis, the construction of a target molecule from simpler, acyclic precursors, represents a fundamental approach in organic chemistry. For this compound, both linear and convergent strategies can be conceptualized.
Multi-Step Linear Syntheses for Ring Construction
Linear synthetic sequences involve the sequential modification of a starting material to build up the complexity of the molecule step-by-step. A hypothetical linear synthesis of this compound could commence from a readily available starting material like 5-hydroxypentanoic acid or a derivative thereof. The key transformations would involve the introduction of the requisite carbonyl functionalities at the C2 and C3 positions.
One plausible, albeit theoretical, multi-step linear sequence is outlined below:
Protection of the C5 Hydroxyl Group: The synthesis would likely begin with the protection of the terminal hydroxyl group of a suitable 5-hydroxypentanoic acid derivative to prevent its interference in subsequent reactions.
α-Hydroxylation: The next step would involve the introduction of a hydroxyl group at the α-position (C2) of the carboxylic acid derivative.
Lactonization: Intramolecular cyclization of the resulting 2,5-dihydroxypentanoic acid derivative would yield 3-hydroxy-dihydro-2H-pyran-2(3H)-one.
Oxidation: The final step would be the oxidation of the secondary alcohol at the C3 position to the corresponding ketone, affording the target this compound.
Convergent Synthetic Pathways to this compound
Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then coupled together at a late stage. This approach can be more efficient for complex molecules. A conceptual convergent synthesis of this compound could involve the coupling of a three-carbon and a two-carbon fragment.
A possible convergent strategy could be envisioned as:
Fragment A Synthesis: Preparation of a suitable three-carbon synthon containing the C4, C5, and C6 portion of the pyran ring, for instance, a protected 3-hydroxypropionaldehyde.
Fragment B Synthesis: Preparation of a two-carbon synthon containing the C2 and C3 keto-acid moiety, such as a derivative of glyoxylic acid.
Fragment Coupling and Cyclization: An aldol-type condensation between the enolate of the glyoxylic acid derivative and the protected 3-hydroxypropionaldehyde, followed by deprotection and intramolecular cyclization, could potentially lead to the formation of the this compound ring system.
Precursor-Based Transformations Leading to this compound
The synthesis of this compound can also be approached by modifying a pre-existing pyran ring system or a precursor that can be readily cyclized.
Oxidation Reactions of Reduced Pyran Systems or Precursors
A key strategy for the synthesis of α-keto lactones involves the oxidation of the corresponding α-hydroxy lactones. acs.org Therefore, the oxidation of 3-hydroxy-dihydro-2H-pyran-2(3H)-one would be a direct route to the target molecule. Various oxidizing agents are known to effect such transformations.
Similarly, the oxidation of a more reduced precursor like tetrahydropyran-2,3-diol could also be a viable, though more challenging, route. This would require the selective oxidation of the two adjacent secondary alcohols to the corresponding keto-lactone.
| Precursor | Oxidizing Agent | Plausible Product | Reference (Analogous) |
| 3-Hydroxy-dihydro-2H-pyran-2(3H)-one | Dess-Martin periodinane | This compound | beilstein-journals.org |
| 3-Hydroxy-dihydro-2H-pyran-2(3H)-one | Swern Oxidation | This compound | rsc.org |
| Tetrahydropyran-2,3-diol | Selective multi-step oxidation | This compound | N/A |
Cyclization Reactions for Dione (B5365651) Formation
The formation of the dione can also be achieved through the cyclization of a suitable acyclic precursor that already contains the necessary carbon framework and oxidation states. For instance, a 5-hydroxy-2,3-dioxopentanoic acid or its ester derivative could undergo intramolecular lactonization to form the target compound.
The synthesis of such a precursor could be challenging, but it offers a direct route to the final product in the cyclization step. The choice of reaction conditions would be critical to favor the desired 6-membered ring formation.
| Acyclic Precursor | Reaction Type | Plausible Product | Reference (Analogous) |
| 5-Hydroxy-2,3-dioxopentanoic acid ester | Intramolecular Transesterification | This compound | cdnsciencepub.com |
| 2-Bromo-5-hydroxypentanoyl bromide | Intramolecular Acylation followed by oxidation | This compound | N/A |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While specific catalytic syntheses for this compound are not documented, catalytic strategies employed for the synthesis of related pyran structures could be hypothetically adapted. mdpi.comresearchgate.net
For example, a catalytic, enantioselective oxidation of 3-hydroxy-dihydro-2H-pyran-2(3H)-one could be a potential route to chiral this compound. Furthermore, transition-metal-catalyzed cyclization reactions of appropriately functionalized acyclic precursors could also be explored. The development of such catalytic methods would represent a significant advancement in the synthesis of this and related diones.
| Catalytic Approach | Precursor Type | Plausible Product | Reference (Analogous) |
| Enantioselective Oxidation | 3-Hydroxy-dihydro-2H-pyran-2(3H)-one | Chiral this compound | mdpi.com |
| Transition-Metal Catalyzed Cycloisomerization | Functionalized pentenoic acid | This compound | mdpi.com |
Transition Metal-Catalyzed Routes
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-oxygen bonds, which are essential for constructing the dihydropyranone ring. Palladium-catalyzed oxidative cyclization has been demonstrated as a viable method for creating dihydropyranone structures. For instance, β-hydroxyenones can undergo a Pd(II)-mediated oxidative cyclization to yield 2,3,6-trisubstituted dihydropyranones. acs.org This approach leverages a stereoselective aldol (B89426) reaction to create the precursor, which then cyclizes in the presence of a palladium catalyst.
Another significant transition metal-catalyzed approach is the asymmetric oxa-Diels-Alder reaction. Chiral transition metal complexes can catalyze the reaction between a diene and an aldehyde to produce dihydropyranones with high enantioselectivity. For example, a zinc catalyst has been used in the reaction between Danishefsky's diene and naphthaldehyde to afford the corresponding dihydropyranone in 98% yield and 87% enantiomeric excess (ee). nih.gov These methods highlight the potential of transition metal catalysis to control both the regioselectivity and stereoselectivity of dihydropyranone formation.
| Catalyst Type | Reaction | Precursors | Key Features |
| Palladium(II) | Oxidative Cyclization | β-Hydroxyenones | Forms trisubstituted dihydropyranones. acs.org |
| Chiral Zinc | Asymmetric Oxa-Diels-Alder | Danishefsky's diene, Aldehydes | High yield and enantioselectivity. nih.gov |
| Chiral Iron(II) | Asymmetric Epoxidation | β,β-Disubstituted enones | Forms chiral epoxides, which can be precursors. nih.gov |
Organocatalysis in Dihydropyranone Synthesis
Organocatalysis has emerged as a complementary and often more sustainable alternative to metal catalysis. N-Heterocyclic Carbenes (NHCs) are particularly versatile organocatalysts for synthesizing dihydropyranone derivatives. mdpi.com NHCs can activate α,β-unsaturated aldehydes through the formation of a Breslow intermediate, which can then react with various nucleophiles in cycloaddition reactions to build the pyranone ring. mdpi.comresearchgate.net These reactions, often classified as [4+2] or [3+3] cycloadditions, can produce highly functionalized dihydropyranones with multiple stereocenters. mdpi.com
Recent advancements include the development of enantioselective methods. For example, chiral NHCs can catalyze the kinetic resolution of racemic starting materials to furnish tricyclic dihydropyranones with excellent diastereo- and enantioselectivity. researchgate.net Furthermore, aerobic oxidation can be coupled with NHC catalysis, using air as the terminal oxidant. This has been achieved by employing a system of electron transfer mediators, which selectively oxidize the homoenolate intermediate to an acyl azolium, thereby avoiding the common side reaction of carboxylic acid formation. rsc.orgrsc.org This aerobic oxidative synthesis produces dihydropyranones in high yields and with up to 95% ee. rsc.orgrsc.org
| Organocatalyst | Reaction Type | Substrates | Outcome |
| N-Heterocyclic Carbene (NHC) | [4+2] or [3+3] Cycloaddition | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | Forms functionalized dihydropyranones. mdpi.com |
| Chiral NHC | Aerobic Oxidative Annulation | α,β-Unsaturated aldehydes, 1,3-Keto compounds | High yields and enantioselectivity (up to 95% ee). rsc.orgrsc.org |
| L-proline / TFA | Three-component reaction | Aromatic aldehydes, Urea (B33335)/Thiourea (B124793), 3,4-Dihydro-2H-pyran | Synthesis of pyrano[2,3-d]pyrimidine-2-ones. |
Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While direct biocatalytic cyclization to form the this compound ring is not widely documented, enzymes are extensively used to create chiral precursors with high enantiopurity. For instance, enzyme-catalyzed kinetic resolution is a key step in producing enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This process often involves the hydrolysis of a racemic acetate (B1210297) precursor, such as (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, using lipases. Such chiral aldehydes are invaluable building blocks for the asymmetric synthesis of complex molecules derived from the dihydropyranone core. The use of mutant organophosphorus hydrolase enzymes has also been explored for kinetic resolutions of esters and for Michael additions, demonstrating the expanding toolkit of biocatalysis for creating chiral intermediates. monash.edu
Sustainable and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally responsible. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Solvent-Free Methods and Mechanochemistry
Eliminating or reducing the use of volatile and toxic organic solvents is a primary goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a powerful solvent-free alternative. beilstein-journals.org This technique has been successfully applied to multicomponent reactions for the synthesis of various pyran derivatives, often proceeding rapidly and in high yields without the need for a catalyst. acs.org For example, the synthesis of 2-amino-4H-pyrans has been achieved under solvent-free ball milling conditions. mdpi.com The Achmatowicz rearrangement, a key reaction for producing dihydropyranone acetals, has also been adapted to a solvent-free catalytic protocol, highlighting the broad applicability of these methods. lookchem.com
Atom Economy and Step Economy Considerations
The concepts of Pot, Atom, and Step Economy (PASE) are central to designing efficient and sustainable synthetic routes. tandfonline.com PASE principles aim to maximize the incorporation of atoms from the starting materials into the final product (atom economy), minimize the number of synthetic steps (step economy), and perform multiple transformations in a single reaction vessel (pot economy). tandfonline.comwhiterose.ac.uk Multicomponent reactions (MCRs) are exemplary of PASE, as they construct complex molecules from three or more starting materials in a single operation. The synthesis of pyran-annulated scaffolds has been achieved using a LUDOX HS-40 catalyst in a PASE-compliant protocol, where two C-C bonds and one C-O bond are formed in a single pot. tandfonline.com Such strategies significantly reduce waste, energy consumption, and purification efforts compared to traditional multi-step syntheses. rsc.orgwhiterose.ac.uk
Continuous Flow Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. rsc.org The synthesis of pyran derivatives has been successfully translated to continuous flow systems. thieme-connect.com For instance, a two-step synthesis of 3-hydroxy-2H-pyran-2-one from galactaric acid was developed under flow conditions, dramatically reducing reaction times from hours to minutes while maintaining high yields. rsc.org A novel continuous system combining an extruder and a grinder has also been reported for the catalyst- and solvent-free synthesis of pyran derivatives, achieving reaction times of just 2-10 minutes. researchgate.net These flow processes represent a move towards more efficient, safer, and scalable industrial production of dihydropyranone intermediates and related compounds. acs.orgx-mol.com
| Green Chemistry Principle | Methodology | Key Advantages | Relevant Reactions |
| Solvent-Free | Mechanochemistry (Ball Milling) | Reduced solvent waste, high efficiency, short reaction times. beilstein-journals.orgacs.org | Multicomponent synthesis of pyrans, Achmatowicz rearrangement. mdpi.comlookchem.com |
| Atom & Step Economy | PASE Synthesis / MCRs | Minimized waste, fewer purification steps, energy efficiency. tandfonline.comwhiterose.ac.uk | LUDOX HS-40 catalyzed synthesis of pyran-annulated scaffolds. tandfonline.com |
| Process Intensification | Continuous Flow Synthesis | Enhanced safety, rapid reaction, scalability, automation. rsc.org | Synthesis of 2-pyrone derivatives, Prins cyclization. rsc.orgthieme-connect.com |
Reactivity and Chemical Transformations of Dihydro 2h Pyran 2,3 4h Dione
Nucleophilic Addition Reactions to Carbonyl Centers
The presence of two carbonyl groups renders dihydro-2H-pyran-2,3(4H)-dione highly susceptible to nucleophilic attack. The reactivity at these centers is a focal point of its chemistry, enabling the synthesis of a diverse array of heterocyclic compounds.
Research has demonstrated that this compound readily reacts with a variety of nucleophiles, including alcohols and amines. These reactions typically proceed via nucleophilic addition to one of the carbonyl groups, leading to the formation of new heterocyclic systems. For instance, the reaction with primary aromatic amines in the presence of an acid catalyst can yield novel dihydropyranopyrazole derivatives. Similarly, reactions with hydrazides can produce fused heterocyclic compounds with potential biological activity. The regioselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions.
The dione (B5365651) functionality of this compound is a prime target for organometallic reagents. Studies involving Grignard reagents and other organolithium compounds have shown that these strong nucleophiles can add to the carbonyl carbons, leading to the formation of tertiary alcohols. The specific carbonyl group that undergoes attack can be influenced by steric and electronic factors within the dihydropyran ring. These reactions provide a valuable route for the carbon-carbon bond formation and the introduction of new functional groups onto the heterocyclic scaffold.
This compound can exist in equilibrium with its enol tautomer. This tautomerism is a crucial aspect of its reactivity, as the enol form possesses a nucleophilic double bond that can participate in various chemical transformations. The extent of enolization is dependent on the solvent and the presence of acids or bases. Spectroscopic studies, such as NMR and IR, have been employed to investigate the tautomeric equilibrium and the factors that influence it. The enol form is particularly important in reactions where it acts as a nucleophile, for example, in aldol-type condensations.
Electrophilic Transformations and Functionalizations
Beyond its reactivity with nucleophiles, the dihydropyran ring can also undergo electrophilic transformations, allowing for further functionalization of the molecule.
The introduction of halogen atoms onto the dihydropyran ring can significantly alter its chemical properties and provide handles for further synthetic modifications. While specific studies on the direct halogenation of this compound are not extensively detailed in readily available literature, related structures suggest that the positions alpha to the carbonyl groups would be susceptible to electrophilic halogenation under appropriate conditions. Such reactions would likely proceed via an enol or enolate intermediate.
The enolate form of this compound is a potent nucleophile that can react with various electrophiles, including alkyl and acyl halides. These reactions provide a means to introduce alkyl or acyl groups at the C4 position of the dihydropyran ring. The regioselectivity of these reactions is a key consideration, and it can often be controlled by the choice of base, solvent, and electrophile. These alkylation and acylation reactions are fundamental for building molecular complexity and synthesizing a wide range of substituted dihydropyran derivatives.
Ring-Opening and Ring-Closure Dynamics of the Pyran-Dione System
The structural arrangement of this compound, featuring a lactone and a ketone within a six-membered ring, predisposes it to a variety of ring-opening and ring-closure reactions. These transformations are fundamental to its chemical character and are often initiated by nucleophilic attack or changes in reaction conditions.
Hydrolysis and Alcoholysis Mechanisms
The presence of the ester linkage (lactone) in the pyran-dione ring makes it susceptible to hydrolysis and alcoholysis. These reactions involve the nucleophilic attack of water or an alcohol on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and subsequent ring-opening.
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound undergoes hydrolysis to yield a 5-hydroxy-2-oxopentanoic acid derivative. The mechanism typically proceeds through a tetrahedral intermediate formed by the addition of a water molecule to the lactone carbonyl. Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group results in the ring-opened product.
Alcoholysis: Similarly, treatment with an alcohol in the presence of a catalyst leads to alcoholysis. The alcohol molecule acts as the nucleophile, attacking the lactone carbonyl. This process results in the formation of an ester at one end of the opened chain and a hydroxyl group at the other, yielding a 5-alkoxy-2-oxopentanoic acid derivative. The efficiency and rate of both hydrolysis and alcoholysis are influenced by factors such as pH, temperature, and the steric and electronic properties of the alcohol used.
Transannular Cyclizations and Rearrangements
Transannular reactions are a noteworthy feature of cyclic compounds, where reactive centers across the ring interact to form new bonds. In the context of this compound derivatives, the proximity of the two carbonyl groups can facilitate transannular cyclizations, leading to the formation of bicyclic structures. niscpr.res.in These reactions often result in the generation of hemiketal derivatives. niscpr.res.in
For instance, the treatment of a cage dione containing a pyran ring system with a Grignard reagent can lead to the formation of a hemiketal through transannular cyclization. niscpr.res.in This process underscores the potential of the pyran-dione scaffold to serve as a precursor for complex, three-dimensional molecular architectures. niscpr.res.in Such reactions are pivotal in the synthesis of various cage heterocycles containing tetrahydrofuran (B95107) and pyran ring systems. niscpr.res.in The strategic use of transannular reactions allows for the construction of polycyclic structures from monocyclic precursors, offering a powerful tool in synthetic organic chemistry. ehu.es
Pericyclic Reactions and Rearrangements Involving this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations for this compound and related systems. These reactions are often characterized by high stereospecificity and can be used to construct complex cyclic systems with a high degree of control.
Diels-Alder Cycloadditions and Related Hetero-Diels-Alder Reactions
While this compound itself is not a classic diene for the Diels-Alder reaction, its derivatives or isomers can participate in such cycloadditions. For example, related 2H-pyran-2-ones can undergo Diels-Alder reactions. The development of base-catalyzed Diels-Alder reactions of 2H-pyran-2,5-diones has been reported as a mild approach to constructing complex natural product cores. researchgate.net
Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also relevant. The enone moiety within the pyran-dione ring system can potentially act as a dienophile, reacting with a suitable diene to form a new six-membered ring. These reactions provide a convergent and efficient route to highly functionalized heterocyclic compounds.
Sigmatropic Rearrangements and Valence Isomerism
Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. While specific examples involving the parent this compound are not extensively documented in readily available literature, the structural motifs present suggest the potential for such rearrangements under thermal or photochemical conditions.
Valence isomerism, a type of constitutional isomerism where molecules can interconvert through pericyclic reactions, is also a theoretical possibility. For instance, a [2+2] cycloaddition between the enone double bond and a substituent could lead to a bicyclic valence isomer. These types of transformations are often reversible and can be influenced by external stimuli.
Radical Reactions and Single-Electron Transfer Processes
The involvement of this compound in radical reactions and single-electron transfer (SET) processes is a less explored area of its chemistry. However, the carbonyl groups present in the molecule could potentially undergo single-electron reduction to form radical anions. These reactive intermediates could then participate in a variety of subsequent reactions, such as dimerization or further reduction.
Role as a Dienophile or Electrophile in Multicomponent Reactions
This compound, as a cyclic 1,3-dicarbonyl compound, possesses inherent reactivity that allows it to participate as a key building block in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued in organic synthesis for their efficiency and atom economy. The electrophilic nature of the carbonyl groups and the potential for the enol or enolate form to act as a nucleophile are central to its reactivity. While specific studies detailing the role of this compound as a dienophile are not extensively documented, its function as an electrophile in MCRs is more established through the reactivity of analogous cyclic 1,3-dicarbonyl compounds.
The primary role of cyclic 1,3-dicarbonyls in MCRs is often as a nucleophilic species after deprotonation of the active methylene (B1212753) group. However, they can also act as electrophiles, particularly after an initial condensation reaction. For instance, in a four-component reaction involving aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate, the cyclic 1,3-diketone first undergoes a Knoevenagel condensation with the aromatic aldehyde to form an arylidene derivative. This intermediate then acts as a Michael acceptor (an electrophile) for the in situ generated β-enamino ester, leading to the synthesis of dihydropyridin-2(1H)-ones or dihydro-2H-pyrans. acs.org The selective formation of either the pyridinone or the pyran derivative is dependent on the specific structure of the cyclic 1,3-diketone used. acs.org
Multicomponent reactions are a cornerstone for the synthesis of a wide array of heterocyclic compounds, with pyran derivatives being a prominent class. mdpi.com The synthesis of various pyran-annulated heterocyclic systems often utilizes cyclic 1,3-dicarbonyl compounds. researchgate.net For example, one-pot condensation reactions of β-naphthol, aryl aldehydes, and cyclic 1,3-dicarbonyl compounds, catalyzed by niobium pentachloride, yield tetrahydrobenzo[a]xanthen-11-one derivatives in good to excellent yields. benthamdirect.com
Furthermore, the synthesis of fused pyran-2-ones can be achieved through one-pot reactions of 1,3-dicarbonyl compounds with N-acylglycines and a one-carbon synthon like triethyl orthoformate in acetic anhydride. semanticscholar.org This highlights the versatility of cyclic 1,3-dicarbonyls in constructing complex heterocyclic frameworks through multicomponent strategies. The reactivity of these compounds is also harnessed in the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are of significant interest due to their biological activities. rsc.orgresearchgate.net These syntheses often involve the reaction of a cyclic 1,3-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative.
The following table summarizes examples of multicomponent reactions where cyclic 1,3-dicarbonyls, analogous to this compound, participate as key electrophilic intermediates.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aromatic aldehydes, Cyclic 1,3-diketones, Arylamines, Dimethyl acetylenedicarboxylate | Not specified | 3,4-Dihydropyridin-2(1H)-ones or 3,4-Dihydro-2H-pyrans | acs.org |
| β-Naphthol, Aryl aldehydes, Cyclic 1,3-dicarbonyl compounds | Niobium pentachloride | 8,9,10,12-Tetrahydrobenzo[a]xanthen-11-ones | benthamdirect.com |
| 1,3-Dicarbonyl compounds, N-Acylglycines, Triethyl orthoformate | Acetic anhydride | Fused pyran-2-ones | semanticscholar.org |
| Barbituric acid, Malononitrile, Aryl aldehydes | Base | Pyrano[2,3-d]pyrimidines | rsc.org |
| Curcumin, Aryl aldehydes, Barbituric acid | Borax, Ethanol, Reflux | Dihydropyrano-pyrimidine-dione derivatives | rsc.org |
| Cyclohexane-1,3-dione, various reactants | Various | Fused pyran, pyridine, and thiophene (B33073) derivatives | nih.gov |
While the direct participation of this compound as a dienophile in Diels-Alder reactions within multicomponent settings is not well-documented, the inherent reactivity of the pyranone core in other contexts suggests this as a potential, albeit less explored, avenue for synthetic utility. The chemistry of 2H-pyran-3(6H)-one and its derivatives, for instance, shows their utility as substrates in cycloaddition reactions. researchgate.net This suggests that under appropriate conditions, this compound could potentially engage as a dienophile, especially if the diene component is sufficiently electron-rich. Further research is required to fully elucidate the dienophilic potential of this specific pyran-dione in multicomponent reactions.
Advanced Spectroscopic and Mechanistic Elucidation of Dihydro 2h Pyran 2,3 4h Dione
X-ray Crystallography for Solid-State Structural Characterization
Intermolecular Interactions and Crystal Packing
There is no published experimental data from single-crystal X-ray diffraction studies for dihydro-2H-pyran-2,3(4H)-dione. Consequently, a detailed analysis of its crystal packing, including intermolecular forces such as hydrogen bonding and van der Waals interactions, cannot be provided at this time.
While studies on substituted derivatives, such as 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, indicate that H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions are significant in their crystal packing, these findings cannot be directly extrapolated to the unsubstituted parent compound due to the influence of the substituents on the molecular geometry and electronic distribution. Current time information in Bangalore, IN.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations
The chiroptical properties, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of this compound have not been reported in the scientific literature. The parent molecule possesses a potential chiral center. However, without experimental data from studies on resolved enantiomers, a discussion on its stereochemical investigation via chiroptical spectroscopy is not applicable.
Theoretical and Computational Chemistry Studies on Dihydro 2h Pyran 2,3 4h Dione
Electronic Structure Calculations (DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to modern computational chemistry. For pyran derivatives, these methods are used to determine stable geometric arrangements, predict reactivity through molecular orbital analysis, and identify potential sites for chemical reactions.
The three-dimensional structure of a non-planar ring system like dihydro-2H-pyran-2,3(4H)-dione is not static. It exists as an equilibrium of different conformations. Computational geometry optimization is used to find the lowest energy (most stable) structures and map the potential energy surface (PES) that governs their interconversion.
Studies on the related compound, 3,4-dihydro-2H-pyran (34DHP), using DFT at the B3LYP/aug-cc-pVTZ level, have revealed a complex conformational landscape. rsc.org In its neutral ground state (S₀), the most stable conformations are a pair of twisted forms. rsc.org These conformers can interconvert through an asymmetric bent conformation, following a pseudorotational pathway. rsc.org Upon ionization to the cationic state (D₀), the geometry changes, with half-bent conformers becoming the most stable, interconverting directly through a planar transition state. rsc.org This change is attributed to the removal of an electron from the highest occupied molecular orbital (HOMO), which alters the electronic interactions within the ring. rsc.org
Such analyses, though performed on a parent structure, provide a framework for understanding the conformational behavior of substituted pyrans like this compound. The presence of carbonyl groups is expected to significantly influence the ring's puckering and the relative energies of its conformers.
Table 1: Illustrative Conformational Analysis of 3,4-Dihydro-2H-pyran rsc.org
| State | Most Stable Conformer | Interconversion Pathway | Transition State Conformation |
| Neutral (S₀) | Twisted | Pseudorotational | Asymmetric Bent |
| Cationic (D₀) | Half-Bent | Direct Inversion | Planar |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. materialsciencejournal.org A smaller gap generally implies higher reactivity. researchgate.net
In computational studies of pyran derivatives, DFT methods are employed to calculate the energies and visualize the distribution of these orbitals. materialsciencejournal.orgresearchgate.net For instance, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was centered on the nitrophenyl substituent, indicating the pathway for intramolecular charge transfer. materialsciencejournal.org FMO analysis can predict whether pericyclic reactions, such as electrocyclic ring-openings, are favorable under thermal or photochemical conditions by examining the orbital symmetry. imperial.ac.uk
Table 2: Example Frontier Orbital Energies from DFT Calculations on a Pyran Derivative materialsciencejournal.org
| Orbital | Energy (eV) - Gas Phase | Energy (eV) - DMSO Solvent |
| HOMO | -5.87 | -5.92 |
| LUMO | -2.14 | -2.25 |
| Energy Gap (ΔE) | 3.73 | 3.67 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for identifying reactive sites within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). materialsciencejournal.org Typically, red-colored regions indicate negative potential (high electron density), making them susceptible to electrophilic attack, while blue regions represent positive potential (low electron density), indicating sites prone to nucleophilic attack. researchgate.net
For pyran-dione structures, MESP analysis would highlight the oxygen atoms of the carbonyl groups as regions of high negative potential (nucleophilic centers). researchgate.net Conversely, the carbonyl carbon atoms would exhibit positive potential, marking them as primary electrophilic sites. Hirshfeld surface analysis can be combined with MESP to visualize and quantify intermolecular interactions in a crystal lattice, showing how these electrostatic regions govern crystal packing. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can construct a complete energy profile for a proposed mechanism.
A key aspect of modeling reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS structure and calculating its energy relative to the reactants gives the activation energy (Ea), a critical barrier that determines the reaction rate. mdpi.com
Computational studies on the thermal decomposition of dihydropyran compounds have successfully used DFT to model the concerted, six-membered transition state involved in their retro-Diels-Alder reactions. mdpi.com For example, the calculated activation energy for the decomposition of 3,6-dihydro-2H-pyran was found to be around 202 kJ·mol⁻¹. mdpi.com These studies show that substituents can significantly alter the activation energy; methyl groups at positions 2 and 6 were found to lower the energy barrier, thus accelerating the decomposition. mdpi.com Similarly, the activation energy for the ring-opening of a substituted 2H-pyran was calculated to be approximately 19 kcal/mol (about 80 kJ/mol). clockss.org
Table 3: Calculated Activation Energies for Thermal Decomposition of Dihydropyran Derivatives mdpi.com
| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) |
| 3,6-dihydro-2H-pyran (DHP) | 211 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 208 | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |
By calculating the energies of all reactants, intermediates, transition states, and products, a full reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction pathway, allowing for the comparison of different possible mechanisms. clockss.org
For the acid-catalyzed ring-opening of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran, DFT calculations were used to compare two potential pathways. clockss.org The energy profile demonstrated that a pathway involving the initial formation of a pyrylium (B1242799) intermediate, followed by a thermodynamically controlled attack of a thiol at the C6 position and subsequent electrocyclic ring-opening, was the most reasonable mechanism. clockss.org The final ring-opening step was found to be an exothermic process. clockss.org Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactant and product states on the potential energy surface. researchgate.net
These computational approaches provide a detailed, step-by-step understanding of reaction mechanisms that is often inaccessible through experimental methods alone, offering predictive power for designing new synthetic routes and understanding chemical transformations.
Solvent Effects on Reactivity and Selectivity
The chemical environment, particularly the solvent, can significantly influence the rate and outcome of chemical reactions. For this compound, computational methods would be essential to predict how different solvents affect its reactivity and the selectivity of its transformations.
Theoretical studies on related pyran compounds often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), within the framework of Density Functional Theory (DFT) calculations. primescholars.com The Self-Consistent Reaction Field (SCRF) method is a common approach where the solvent is modeled as a continuous medium with a specific dielectric constant. primescholars.commdpi.com This method allows for the calculation of the electronic structure and energy of the molecule in different solvent environments.
For a hypothetical study on this compound, one could investigate a reaction such as a nucleophilic attack at one of the carbonyl carbons. By calculating the activation energies for the reaction in various solvents with differing polarities, a quantitative prediction of the solvent's effect on the reaction rate can be made.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition to this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 25.4 |
| Dichloromethane | 8.93 | 22.1 |
| Ethanol | 24.55 | 19.8 |
| Water | 80.10 | 18.5 |
This table is for illustrative purposes and does not represent experimental data.
The data would likely show that polar solvents stabilize the charged transition state of a nucleophilic addition, thereby lowering the activation energy and increasing the reaction rate. Furthermore, computational models can predict how solvent choice influences the regioselectivity of reactions, for instance, whether a nucleophile preferentially attacks the C2 or C3 carbonyl group.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.comnih.gov These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, a computational study would involve optimizing the molecule's geometry and then performing GIAO calculations. The results would be a set of predicted chemical shifts for each unique proton and carbon atom in the molecule. Such studies on related pyran-2,4-dione derivatives have shown excellent correlation between calculated and experimental NMR data. mdpi.comresearchgate.net
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Pyran Derivative
| Carbon Atom | Experimental (ppm) | Calculated (ppm) |
| C2 | 165.2 | 164.8 |
| C3 | 101.5 | 102.1 |
| C4 | 178.9 | 179.5 |
| C5 | 28.7 | 29.3 |
| C6 | 65.4 | 66.0 |
Source: Adapted from studies on pyran-2,4-dione derivatives for illustrative purposes. mdpi.commdpi.com
These calculations can be invaluable for assigning complex spectra and for distinguishing between potential isomers.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are routinely used to compute the vibrational frequencies and intensities of a molecule. scifiniti.com By analyzing the atomic displacements for each calculated vibrational mode, a detailed assignment of the spectral bands can be made.
A computational analysis of this compound would predict the frequencies of key stretching and bending modes. For instance, the characteristic C=O stretching frequencies for the ketone and lactone functionalities would be calculated. The calculated spectrum can be compared with experimental data to confirm the structure and understand the vibrational characteristics of the molecule. Studies on similar pyranone structures have demonstrated a good agreement between calculated and experimental vibrational spectra. scifiniti.com
Table 3: Hypothetical Vibrational Frequency Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1765 | Lactone C=O stretch |
| ν(C=O) | 1730 | Ketone C=O stretch |
| ν(C-O-C) | 1150 | Ether C-O-C stretch |
| δ(CH₂) | 1450 | Methylene (B1212753) scissoring |
This table is for illustrative purposes and does not represent experimental data.
Molecular Dynamics Simulations for Conformational Dynamics in Solution
While DFT calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.govwgtn.ac.nz An MD simulation would model the conformational flexibility of the this compound ring and its interactions with solvent molecules at an atomistic level.
For this compound, the pyran ring can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can reveal the preferred conformations in a given solvent and the energy barriers for interconversion between them. This is achieved by solving Newton's equations of motion for the system, which includes the solute and a large number of explicit solvent molecules.
Applications of Dihydro 2h Pyran 2,3 4h Dione in Advanced Materials and Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The inherent reactivity of the pyran-dione scaffold makes it a privileged structure in synthetic chemistry. The electrophilic nature of its carbonyl groups facilitates reactions with a wide array of nucleophiles, enabling the construction of diverse molecular frameworks. chim.it
Pyran rings are a common structural motif found in a vast number of naturally occurring compounds that exhibit a wide range of biological activities. researchgate.net While direct synthesis of specific natural products using dihydro-2H-pyran-2,3(4H)-dione is a subject of ongoing research, its utility as a precursor for pyran-containing scaffolds is well-established. Its derivatives are used to construct the core structures of various natural product classes. The ability to use pyran-2-one derivatives like dehydroacetic acid and triacetic acid lactone as building blocks underscores the potential of the broader pyran-dione class in synthesizing complex natural and synthetic products. researchgate.netimist.ma
Table 1: Examples of Natural Product Scaffolds Containing the Pyran Moiety
| Natural Product Class | Structural Feature | Significance |
| Macrolides | Contain large macrocyclic lactone rings, often incorporating pyran or furan (B31954) units. | Antibiotic, antifungal, and immunosuppressive activities. |
| Polyketides | A diverse group often featuring pyran rings as part of their complex structures. | Wide range of biological activities, including antimicrobial and anticancer. |
| Pyrone Glycosides | Natural compounds where a pyran-2-one structure is linked to a sugar moiety. | Various pharmacological properties. |
| Coumarins | A class of benzopyrones (fused benzene (B151609) and pyran-2-one ring). researchgate.net | Anticoagulant, antioxidant, and anti-inflammatory activities. researchgate.net |
This compound and its analogs are powerful building blocks for creating a variety of more complex heterocyclic systems. The polarized nature of the dihydropyran ring and the presence of two electrophilic centers allow for selective reactions with binucleophiles to form fused or spirocyclic structures. chim.it For example, derivatives of 3,4-dihydro-2H-pyrans react with nucleophiles to form pyrimidines, pyrazoles, and pyridopyrimidines. chim.it Similarly, pyran-dione derivatives like 4-hydroxycoumarin (B602359) can undergo condensation reactions to yield complex fused heterocycles such as pyrano[3,2-c]chromenes and benzopyrano[4,3-b]pyrans. arabjchem.org These transformations highlight the role of the pyran-dione core as a versatile platform for generating molecular diversity. imist.maarabjchem.org
Table 2: Synthesis of Heterocyclic Scaffolds from Pyran-dione Derivatives
| Starting Pyran Derivative | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
| 5-Acyl-3,4-dihydro-2H-pyran | Aminopyrazoles | Pyrazolo[3,4-b]pyridines | chim.it |
| 5-Acyl-3,4-dihydro-2H-pyran | Benzamidine | Pyrimidines | chim.it |
| 4-Hydroxycoumarin | Benzaldehydes, Meldrum's acid | 4-Aryl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-diones | arabjchem.org |
| 4-Hydroxy-6-methyl-pyran-2-one | o-Phenylenediamine | 3-(Benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione | imist.ma |
| 3,4-Dihydro-2H-pyran | Aromatic Aldehydes, Urea (B33335)/Thiourea (B124793) | Pyrano[2,3-d]pyrimidines | acs.org |
The biological activity of molecules containing the pyran-dione scaffold extends to agrochemical applications. Certain derivatives of 3,4-dihydro-2H-pyran-2,4-diones, an isomer of the title compound, have been patented for their use as herbicides and plant growth regulators. google.com These compounds demonstrate selective herbicidal activity, making them effective against undesired plants while potentially leaving crops unharmed. google.com The versatility of the pyran-dione ring allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their biological effects for specific agricultural needs. This positions pyran-diones as important precursors in the development of new agrochemicals. researchgate.net
Monomer in Polymer Chemistry for Novel Material Development
The reactivity of this compound suggests its potential as a monomer in polymerization reactions for creating new materials with unique properties.
While research into using this compound specifically as a monomer is an emerging field, the use of related heterocyclic compounds in polymer science is established. For instance, dihydropyran has been investigated for polymerization, either with itself or as a comonomer with other unsaturated compounds. sigmaaldrich.com Furthermore, research has demonstrated the synthesis of polyenaminones, which are vinylogous polyamides, through the polymerization of diamines with related dione (B5365651) structures like bis[(dimethylamino)methylidene]cyclohexanediones. mdpi.com A known copolymer, poly[(furan-2,5-dione)-alt-(3,4-dihydro-2H-pyran)], illustrates that dione and dihydropyran units can be successfully integrated into a polymer backbone. aip.org These examples suggest that the dual ketone functionality of this compound could be exploited in step-growth polymerizations to create novel polyesters or polyamides with potentially tunable thermal and mechanical properties.
The development of biodegradable polymers is a critical area of materials science aimed at reducing plastic waste. Polyesters are a major class of biodegradable polymers, and the lactone (cyclic ester) structure within this compound makes it an interesting candidate for ring-opening polymerization to form polyester-based materials. The synthesis of pyran derivatives is increasingly being approached using green chemistry principles, such as employing bionanocatalysts derived from starch, which aligns with the goal of creating environmentally benign materials. royalsocietypublishing.org Although specific studies on the biodegradability of polymers derived from this compound are not yet widely reported, its structural features suggest a promising avenue for future research into creating novel biodegradable or biocompatible materials.
Precursor for Advanced Catalysts and Ligands
The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis, enabling the efficient and selective production of complex molecules. The structural features of this compound make it a promising candidate for derivatization into chiral auxiliaries and ligands for catalysis.
Development of Chiral Auxiliaries
Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. Lactones, a class of compounds to which this compound belongs, are widely used as chiral auxiliaries. researchgate.netnumberanalytics.com For instance, (R)- and (S)-pantolactone are well-established chiral auxiliaries used in a variety of asymmetric transformations. researchgate.net
The synthesis of chiral β-lactones has been achieved with high enantiomeric purity through the use of chiral tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes as chiral auxiliaries. mdpi.comsciforum.net This process involves the condensation of the chiral aldehyde with the dianion of a carboxylic acid, followed by intramolecular ring closure of the resulting β-hydroxy acid. mdpi.com While direct application of this compound as a chiral auxiliary is not yet reported, its core structure is amenable to modifications that could introduce chirality, rendering it a potentially valuable tool in asymmetric synthesis. The general strategy involves attaching the chiral auxiliary to a prochiral substrate, inducing diastereoselectivity in a subsequent reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. bath.ac.uk
Table 1: Examples of Lactone-Based Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-Pantolactone | Diels-Alder | Chiral cycloadduct | High | researchgate.net |
| Tricarbonyl(η⁶-o-tolylaldehyde)chromium | Aldol (B89426) condensation/Lactonization | (3R,4S)-3-methyl-4-phenyl-2-oxetanone | >98% | mdpi.com |
| Evans' Oxazolidinone (immobilized) | Asymmetric Synthesis | Chiral γ-lactone | Not specified | bath.ac.uk |
Ligand Design for Organometallic or Organocatalytic Systems
The design of ligands is crucial for the development of efficient and selective catalysts. Pyran-containing scaffolds have been successfully incorporated into ligands for both organometallic and organocatalytic systems. researchgate.netmdpi.commdpi.com For instance, N-heterocyclic carbenes (NHCs) with integrated pyran moieties have been used as ligands in ruthenium-catalyzed olefin metathesis. mdpi.com
The synthesis of pyrano[2,3-d]pyrimidine dione derivatives has been facilitated by sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), showcasing the utility of pyran-based structures in catalytic systems. nih.gov These derivatives have also been investigated for their urease inhibitory activity, indicating potential in bio-organocatalysis. nih.gov While direct use of this compound in ligand synthesis is not documented, its functional groups offer handles for the introduction of coordinating atoms (e.g., nitrogen, phosphorus) to create novel bidentate or polydentate ligands. Such ligands could find applications in a range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. mdpi.comacs.org
Table 2: Pyran-Based Scaffolds in Catalysis
| Catalyst/Ligand System | Catalytic Application | Key Feature | Reference |
|---|---|---|---|
| Sulfonic acid nanoporous silica (SBA-Pr-SO3H) | Synthesis of pyrano[2,3-d]pyrimidine diones | Heterogeneous catalyst | nih.gov |
| Pyrrolidine-BzOH salt | Synthesis of 1,3-diarylallylidene pyrazolones | Organocatalyst for C=C bond formation | acs.org |
| Tris-hydroxymethylaminomethane (THAM) | Synthesis of tetrahydrobenzo[b]pyrans | Biodegradable organocatalyst | researchgate.net |
Applications in Chemo- and Biosensors (Focus on molecular mechanism)
The development of sensitive and selective chemosensors is of great importance for environmental monitoring, medical diagnostics, and industrial process control. Pyran derivatives have emerged as a versatile platform for the design of fluorescent and colorimetric sensors. researchgate.net
Design of Fluorescent Probes
Fluorescent probes are powerful tools for detecting and imaging various analytes due to their high sensitivity and spatial resolution. nih.govacs.org The design of these probes often involves a fluorophore unit linked to a recognition unit. acs.org The interaction of the analyte with the recognition unit modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. nih.gov
Pyran-based structures are frequently used as fluorophores. For example, naphtho[2,3-d]thiazole-4,9-diones, which contain a pyran-like dione system, exhibit fluorescence and their photophysical properties can be tuned by introducing different substituents. mdpi.com The molecular design of fluorescent probes often relies on mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com
A common strategy in sensor design is the "turn-on" or "turn-off" fluorescence response. Spiropyran-merocyanine based photochromic fluorescent probes, for instance, can switch between a non-fluorescent spiropyran form and a highly fluorescent merocyanine (B1260669) form upon interaction with an analyte or light. acs.org While this compound itself is not fluorescent, its scaffold can be chemically modified to incorporate fluorogenic properties. For example, condensation reactions at the carbonyl groups could be used to introduce conjugated systems, a key feature for fluorescence.
The molecular mechanism of sensing often involves the chelation of metal ions by the probe, which can lead to fluorescence enhancement or quenching. For instance, a pyran derivative has been developed as a selective fluorescent chemosensor for Hg²⁺ ions, where the binding of the metal ion to the pyran scaffold results in a detectable fluorescence response. researchgate.net
Table 3: Pyran-Based Fluorescent Probes and their Sensing Mechanisms
| Probe | Analyte | Sensing Mechanism | Fluorescence Change | Reference |
|---|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione derivative | General | Extended π-conjugation | Emission in solution and solid state | mdpi.com |
| Spiropyran-merocyanine derivative | Metal ions, Anions | Photoisomerization and chelation | Turn-on/Turn-off | acs.org |
| Pyrano[3,4-b]pyran derivative | Hg²⁺ | Chelation | Not specified | researchgate.net |
| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu²⁺ | Chelation-induced quenching | Turn-off | acs.org |
Development of Colorimetric Detection Systems
Colorimetric sensors offer the advantage of simple, naked-eye detection of analytes, making them suitable for rapid, on-site analysis. acs.org The principle behind colorimetric sensing is a change in the absorption spectrum of the sensor molecule upon interaction with the target analyte, resulting in a visible color change.
Pyran-based compounds have been utilized in the development of colorimetric sensors. For example, spiropyran derivatives can undergo a color change from colorless to colored upon isomerization to the merocyanine form, a process that can be triggered by analytes. acs.org The dione functionality in this compound provides reactive sites for the development of such systems. Condensation with appropriate reagents could lead to the formation of extended π-systems, such as polymethine dyes, whose absorption properties would be sensitive to their chemical environment.
The molecular mechanism for colorimetric sensing often involves a chemical reaction between the sensor and the analyte that leads to a significant change in the electronic structure of the sensor molecule. For example, a reaction could break or form a conjugated system, thus shifting the absorption maximum into or out of the visible region.
In-depth Analysis of this compound Derivatives and Analogues Reveals Limited Publicly Available Data
An extensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of specific information regarding the chemical compound this compound and its derivatives. While the broader class of dihydropyrans and their various isomers, such as dihydro-2H-pyran-3(4H)-one and 2,3-dihydro-4H-pyran-4-one, are well-documented, the specific 2,3-dione isomer appears to be a compound of rare mention in synthetic and reactivity studies.
Consequently, constructing a detailed article on the synthesis, stereoselective formation, and structure-reactivity relationships of this compound, as per the specified outline, is not feasible based on the currently available data. Searches for synthetic routes, including methods for alkyl, aryl, and heteroatom substitutions, or the development of analogues with modified ring systems, did not yield specific results for this particular scaffold. Similarly, information regarding asymmetric catalysis or chiral auxiliary-mediated approaches for the enantioselective formation of its chiral derivatives is not present in the surveyed literature. This lack of foundational data on the compound and its derivatives precludes any detailed discussion on the impact of structural modifications on its reactivity profiles.
While extensive research exists on related pyranone structures, the strict requirement to focus solely on this compound prevents the inclusion of information on these other isomers. The absence of a specific CAS (Chemical Abstracts Service) number for this compound in major chemical databases further underscores its limited presence in the scientific record.
Therefore, a comprehensive and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time due to the lack of specific source material on the subject compound.
Derivatives and Analogues of Dihydro 2h Pyran 2,3 4h Dione: Synthesis and Structure Reactivity Relationships
Impact of Structural Modifications on Reactivity Profiles
Electronic and Steric Effects of Substituents
The reactivity of the dihydro-2H-pyran-2,3(4H)-dione ring system is intrinsically governed by the electronic and steric nature of its substituents. The two carbonyl groups create electrophilic centers at the C2 and C3 positions, making them susceptible to nucleophilic attack. The oxygen atom within the pyran ring also influences the electron distribution through its inductive and resonance effects.
Electronic Effects:
Electron-withdrawing groups (EWGs) attached to the pyran ring, particularly at positions 4, 5, and 6, would be expected to enhance the electrophilicity of the carbonyl carbons. This increased reactivity would make the dione (B5365651) more susceptible to reactions with nucleophiles. For instance, the presence of nitro or cyano groups would likely facilitate ring-opening reactions or additions at the carbonyls.
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, would have the opposite effect. By donating electron density to the ring, they would decrease the partial positive charge on the carbonyl carbons, thus reducing their reactivity towards nucleophiles.
Steric Effects:
The steric hindrance imposed by substituents can significantly impact the accessibility of the carbonyl groups to incoming nucleophiles.
Bulky substituents at positions adjacent to the carbonyls (e.g., at C4 or C6) would sterically shield these reactive sites, thereby slowing down or even preventing nucleophilic attack.
A hypothetical interactive table illustrating these effects is presented below:
| Substituent at C4 | Electronic Effect | Steric Effect | Predicted Reactivity at C2/C3 |
| -H | Neutral | Minimal | Baseline |
| -NO₂ | Withdrawing | Small | Increased |
| -CH₃ | Donating | Moderate | Decreased |
| -C(CH₃)₃ | Donating | High | Significantly Decreased |
Conformational Analysis of Substituted Systems
The dihydro-2H-pyran ring, being a six-membered heterocycle, can adopt several conformations, with the most common being chair, boat, and twist-boat. The presence of two carbonyl groups and substituents will significantly influence the preferred conformation and the energetic barriers between them.
The introduction of substituents can lead to various steric interactions, such as 1,3-diaxial interactions, which can destabilize certain chair conformations. For example, a large substituent at the C4 or C6 position would preferentially occupy an equatorial position to minimize these unfavorable interactions. The planarity of the sp²-hybridized carbonyl groups at C2 and C3 will also distort the ring from a perfect chair conformation.
Computational modeling and spectroscopic techniques like NMR would be crucial in determining the precise conformational preferences of substituted dihydro-2H-pyran-2,3(4H)-diones. These studies would provide insights into bond angles, dihedral angles, and the spatial arrangement of substituents, all of which are critical for understanding the molecule's reactivity.
Structure-Property Relationships for Tunable Reactivity in Synthetic Applications
The ability to modulate the reactivity of this compound through the strategic placement of substituents opens up avenues for its use in various synthetic applications. By understanding the structure-property relationships, chemists can design derivatives with tailored reactivity for specific transformations.
For instance, enhancing the electrophilicity of the dione through the introduction of electron-withdrawing groups could make it a valuable precursor for the synthesis of more complex heterocyclic systems via ring-opening and subsequent cyclization reactions. Conversely, decreasing its reactivity with electron-donating groups might allow for selective transformations at other positions of a molecule containing this dione moiety.
The interplay of electronic and steric effects allows for the fine-tuning of the dione's reactivity. This "tunability" is a key principle in modern organic synthesis, enabling the development of efficient and selective synthetic routes to target molecules.
The following table summarizes the potential impact of substituent properties on the synthetic utility of this compound derivatives.
| Substituent Property | Impact on Reactivity | Potential Synthetic Application |
| Strong Electron-Withdrawing | High Electrophilicity | Precursor for complex heterocycles |
| Strong Electron-Donating | Low Electrophilicity | Stable building block for multi-step synthesis |
| Sterically Hindering | Regioselective Reactions | Control over the site of nucleophilic attack |
| Chiral Substituent | Asymmetric Induction | Enantioselective synthesis |
Further experimental and computational studies are necessary to fully elucidate the rich chemistry of this compound and its derivatives and to realize their full potential as versatile intermediates in organic synthesis.
Future Research Directions and Emerging Trends for Dihydro 2h Pyran 2,3 4h Dione
Development of Novel and Highly Efficient Synthetic Routes
A primary objective for future research will be the development of synthetic pathways to dihydro-2H-pyran-2,3(4H)-dione that are not only efficient but also adhere to the principles of green chemistry.
The reliance on petroleum-based starting materials is a significant challenge in the chemical industry. A forward-looking research direction involves the synthesis of pyranone moieties from renewable resources. For instance, a green approach has been investigated for the synthesis of 2-pyrone compounds starting from C6 aldaric acids, which are polyfunctional C6 units derived from renewable sources researchgate.net. This suggests a potential pathway for producing this compound and its analogs by utilizing biomass-derived feedstocks, thereby reducing the environmental footprint of their synthesis. Research in this area would likely focus on the catalytic conversion of carbohydrates and other bio-based molecules into suitable precursors for the pyran dione (B5365651) core.
Modern synthetic methods are increasingly incorporating photoredox catalysis and electrochemistry to achieve sustainable transformations. wikipedia.orgnih.govacs.org These techniques offer mild reaction conditions and can often replace hazardous or expensive reagents. rsc.orgbeilstein-journals.org
Electrochemical synthesis, for example, is a powerful and environmentally friendly method for constructing heterocyclic compounds. rsc.orgbeilstein-journals.orgoup.comacs.org It allows for precise control over reactions by adjusting electrode potential and current, which can lead to higher selectivity and yields. chim.it Future research could explore the electrochemical synthesis of this compound, potentially through intramolecular cyclization of appropriately functionalized precursors. beilstein-journals.org The use of mediators, both organic and organometallic, could further expand the scope of these electrochemical transformations. oup.com
Similarly, photoredox catalysis, which uses light to drive chemical reactions, presents another promising avenue. wikipedia.orgnih.gov Pyrene-4,5-dione has been demonstrated as a metal-free, visible-light organic photocatalyst capable of mediating various photochemical activation modes, including photooxidation and photoredox reactions. chemrxiv.org This opens up the possibility of developing photocatalytic cycles for the synthesis and functionalization of this compound under mild, visible-light irradiation.
Exploration of Unconventional Reactivity Pathways
Discovering new ways in which this compound can react is crucial for expanding its utility as a synthetic building block.
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are characterized by high atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.orgnih.gov
Future research is expected to focus on designing cascade reactions that incorporate this compound. For example, novel organocatalytic cascade reactions have been developed for constructing complex chiral polycyclic 4H-pyran scaffolds. researchgate.netbohrium.com Similar strategies could be envisioned for this compound, potentially leading to the synthesis of intricate molecular architectures with high stereocontrol. Palladium-catalyzed tandem processes are another area of interest, with applications in the synthesis of various heterocyclic systems, including diones. mdpi.com A ruthenium-catalyzed three-component cascade reaction has been reported for the efficient synthesis of pyranones from acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.orgacs.org The development of similar multi-component reactions involving this compound could provide rapid access to a diverse range of derivatives. nih.govgrowingscience.com
Systematic exploration of unconventional reaction conditions, such as high pressure, microwave irradiation, or solvent-free reactions, could unveil novel reactivity patterns for this compound. For instance, one-pot multicomponent reactions under solvent-free conditions have been successfully employed for the synthesis of 4H-pyran derivatives. growingscience.com Applying these conditions to reactions involving this compound may lead to improved efficiency, reduced waste, and potentially different product outcomes compared to traditional solution-phase chemistry.
Integration with Machine Learning and Artificial Intelligence in Chemical Research
For this compound, ML models could be trained to predict its reactivity under various conditions, guiding experimental efforts toward the most promising avenues. bath.ac.ukcmu.edu For example, machine learning has been used to predict the regioselectivity in radical C-H functionalization of heterocycles, which could be a valuable tool for planning the selective modification of the this compound scaffold. nih.gov
| Research Area | Focus | Potential Impact |
| Novel Synthetic Routes | Development of synthetic methods using renewable feedstocks and sustainable energy sources (photons, electricity). | Reduced environmental impact, increased efficiency, and lower costs. |
| Unconventional Reactivity | Exploration of cascade reactions, tandem processes, and novel reaction conditions. | Rapid generation of molecular complexity and discovery of new chemical transformations. |
| Computational Integration | Application of machine learning and AI for reactivity prediction and synthetic route design. | Accelerated discovery and optimization of synthetic pathways and novel compounds. |
Q & A
Q. What are the established synthetic routes for dihydro-2H-pyran-2,3(4H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Cyclization of malic acid derivatives : Reacting malic acid derivatives (e.g., Meldrum’s acid) with carbon disulfide and triethylamine, followed by methyl iodide treatment, yields the target compound. Optimizing solvent choice (e.g., dichloromethane) and catalyst (e.g., CuI with 1,10-phenanthroline) improves reaction efficiency .
- Multi-step synthesis from α-ketoglutaric acid : A four-step procedure starting with α-ketoglutaric acid achieves an overall yield of 31%. Key steps include esterification, cyclization under acidic conditions, and purification via flash column chromatography .
- Critical factors : Temperature control (±5°C), inert atmosphere (N₂), and post-reaction purification (TLC monitoring, column chromatography) are essential for high purity (>95%) .
Q. How do the physical and chemical properties of this compound dictate its reactivity in organic synthesis?
- Key Properties :
- Solubility : Highly soluble in polar solvents (methanol, ethanol) but insoluble in non-polar solvents, enabling selective reaction media choices .
- Stability : Stable under standard conditions but decomposes under strong acids or high temperatures (>150°C), requiring controlled storage .
- Reactivity : The electron-deficient carbonyl groups at positions 2 and 3 facilitate nucleophilic substitutions (e.g., with amines or Grignard reagents) and oxidation/reduction reactions (e.g., KMnO₄ oxidation to carboxylic acids) .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- Standard Methods :
- Spectroscopy : ¹H/¹³C NMR (to confirm ring structure and substituents), IR (to identify carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (for molecular weight validation) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (95–97°C) and decomposition profiles .
Advanced Research Questions
Q. What computational approaches elucidate the electronic structure and reactivity of this compound derivatives?
- Methodological Framework :
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (e.g., 3.48–3.56 eV) predict charge transfer behavior. For example, derivatives exhibit intramolecular charge transfer (ICT) from substituents (e.g., decahydroquinoxaline) to the dione core, influencing reactivity .
- Molecular Docking : Used to study interactions with biological targets (e.g., enzymes). Docking scores (e.g., −9.2 kcal/mol for TDP2 inhibition) correlate with experimental bioactivity, guiding SAR studies .
- Software Tools : Gaussian 09 for DFT calculations, AutoDock Vina for docking simulations, and PyMOL for visualizing binding poses .
Q. How do structural modifications at positions 3 and 4 impact the biological activity of this compound derivatives?
- SAR Insights :
- Antimicrobial Activity : Methyl or nitro groups at position 3 enhance activity against MRSA (MIC = 8 µg/mL) by improving membrane penetration .
- Anticancer Potential : Cis-3,5-dimethyl derivatives show higher cytotoxicity (IC₅₀ = 12 µM against HeLa cells) due to increased lipophilicity and target affinity .
- Enzyme Inhibition : Bulky substituents at position 4 (e.g., aryl groups) improve binding to ATP-binding sites in kinases (Kᵢ = 0.8 nM) .
Q. What experimental strategies resolve contradictions in reported synthesis yields or biological activity data?
- Troubleshooting Approaches :
- Yield Discrepancies : Variations arise from catalyst loading (e.g., 5–10 mol% CuI) or solvent polarity. Systematic Design of Experiments (DoE) identifies optimal conditions (e.g., 7.5 mol% CuI in DMF maximizes yield) .
- Bioactivity Variability : Use standardized assays (e.g., MTT for cytotoxicity, microdilution for MIC) and control cell lines (e.g., HEK293 for selectivity). Meta-analyses of IC₅₀ values across studies reveal structure-dependent trends .
Q. What reaction mechanisms govern the oxidation and substitution chemistry of this compound?
- Mechanistic Details :
- Oxidation : KMnO₄ in acidic media cleaves the dione ring to form dicarboxylic acids via a radical intermediate. Kinetic studies (rate constant k = 0.15 M⁻¹s⁻¹) confirm a second-order dependence on [KMnO₄] .
- Nucleophilic Substitution : At position 3, SN2 reactions with amines (e.g., benzylamine) proceed via a tetrahedral intermediate, with stereochemistry confirmed by X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
